molecular formula C6H9FO2 B8222203 Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid

Cat. No.: B8222203
M. Wt: 132.13 g/mol
InChI Key: HMWIEXZISHZBTQ-UHNVWZDZSA-N
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Description

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid typically involves the fluorination of a cyclopentane derivative followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction parameters and improved yields. The use of catalytic systems and green chemistry principles is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid can be compared with other fluorinated cyclopentane derivatives:

    Rel-(1R,3S)-3-chlorocyclopentane-1-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Rel-(1R,3S)-3-bromocyclopentane-1-carboxylic acid: The bromine atom provides different steric and electronic effects compared to fluorine.

    Rel-(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: The hydroxyl group introduces different hydrogen bonding capabilities and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWIEXZISHZBTQ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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